molecular formula C17H24ClN3O3 B10768829 4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester

4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester

Cat. No.: B10768829
M. Wt: 353.8 g/mol
InChI Key: IPVPLIZVICKGIL-UHFFFAOYSA-N
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Description

ML071 Analog is a compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a highly selective agonist of the muscarinic acetylcholine receptor, specifically targeting the M1 subtype. This compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically begins with the preparation of the core structure, followed by the addition of various functional groups to enhance its potency and selectivity .

Industrial Production Methods

Industrial production of ML071 Analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

ML071 Analog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ML071 Analog include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

ML071 Analog has a wide range of scientific research applications, including:

    Chemistry: Used as a probe molecule to study the structure-activity relationship of muscarinic acetylcholine receptors.

    Biology: Employed in the investigation of cellular signaling pathways and receptor-ligand interactions.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

ML071 Analog exerts its effects by selectively binding to the M1 subtype of the muscarinic acetylcholine receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the activation of G-proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .

Properties

Molecular Formula

C17H24ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

ethyl 4-[2-[(4-chlorobenzoyl)amino]ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClN3O3/c1-2-24-17(23)21-11-7-15(8-12-21)19-9-10-20-16(22)13-3-5-14(18)6-4-13/h3-6,15,19H,2,7-12H2,1H3,(H,20,22)

InChI Key

IPVPLIZVICKGIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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